(1,8-Naphthyridin-3-YL)methanamine
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Overview
Description
(1,8-Naphthyridin-3-YL)methanamine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,8-Naphthyridin-3-YL)methanamine can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired product in moderate to high yields (62-88%).
Another method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
(1,8-Naphthyridin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
(1,8-Naphthyridin-3-YL)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,8-Naphthyridin-3-YL)methanamine and its derivatives often involves interaction with DNA. These compounds can intercalate between DNA base pairs, altering the DNA conformation and inhibiting processes such as DNA duplication and transcription . This mechanism is particularly relevant in the context of anticancer activity, where the inhibition of DNA replication can lead to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom arrangements.
1,6-Naphthyridine: Known for its biological activities and synthetic versatility.
1,7-Naphthyridine: Exhibits unique photochemical properties and applications in materials science.
Uniqueness
(1,8-Naphthyridin-3-YL)methanamine is unique due to its specific arrangement of nitrogen atoms in the naphthyridine ring, which imparts distinct chemical and biological properties.
Biological Activity
(1,8-Naphthyridin-3-YL)methanamine is a heterocyclic compound belonging to the naphthyridine class. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as potential antitumor agents and its role in various therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N2, with a molecular weight of 159.19 g/mol. The compound features a methanamine functional group attached to the naphthyridine ring, which significantly influences its chemical reactivity and biological properties.
DNA Intercalation
One of the primary mechanisms by which this compound exerts its biological effects is through DNA intercalation . This process involves the insertion of the compound between DNA base pairs, leading to alterations in DNA conformation that inhibit replication and transcription. This mechanism has been linked to the suppression of cancer cell growth .
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound exhibit promising anticancer activity against various human cancer cell lines, including breast cancer. Some derivatives show better efficacy than established chemotherapeutic agents . The compound's ability to induce apoptosis and inhibit cell cycle progression further supports its potential as an anticancer agent.
Antiviral Activity
Additionally, naphthyridine derivatives have been identified as potential inhibitors of HIV-1 integrase, showcasing their versatility in targeting various biological pathways .
Research Findings and Case Studies
A range of studies has explored the biological activity of this compound and its derivatives:
- Anticancer Studies : One study highlighted the synthesis and evaluation of 1,8-naphthyridine derivatives that exhibited significant cytotoxicity against non-small-cell lung cancer (NSCLC) cells. The lead compound demonstrated stronger inhibitory effects compared to existing treatments .
- In Silico Studies : Molecular docking studies have been conducted to understand the binding interactions between this compound derivatives and their biological targets. These studies predict favorable binding modes that correlate with observed biological activities .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their unique properties:
Compound Name | Structure Type | Unique Properties |
---|---|---|
1,5-Naphthyridine | Isomer | Different nitrogen atom arrangement |
1,6-Naphthyridine | Isomer | Known for diverse biological activities |
1,7-Naphthyridine | Isomer | Exhibits unique photochemical properties |
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ylmethanamine | Saturated derivative | Altered reactivity due to saturation |
This compound stands out due to its specific nitrogen arrangement within the naphthyridine ring, imparting distinct chemical reactivity and biological properties compared to its isomers .
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1,8-naphthyridin-3-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-5-7-4-8-2-1-3-11-9(8)12-6-7/h1-4,6H,5,10H2 |
InChI Key |
IXGDMBDVPONDCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)CN |
Origin of Product |
United States |
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